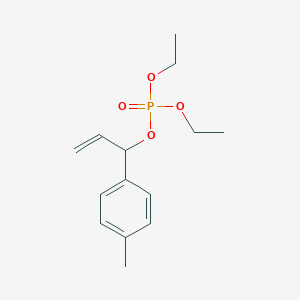

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate

Description

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate is an organophosphorus compound characterized by a central allylic phosphate ester core. The structure features a 4-methylphenyl group attached to a propenyl chain, with diethyl phosphate esterified at the terminal position. This compound is synthesized via nucleophilic substitution between a propenol derivative and diethyl chlorophosphate in the presence of a base such as pyridine . Its applications span organic synthesis intermediates, particularly in nickel-catalyzed enantioselective allylic alkenylation reactions, where it acts as a precursor for forming carbon-carbon bonds in complex molecules .

Properties

CAS No. |

834905-16-7 |

|---|---|

Molecular Formula |

C14H21O4P |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

diethyl 1-(4-methylphenyl)prop-2-enyl phosphate |

InChI |

InChI=1S/C14H21O4P/c1-5-14(13-10-8-12(4)9-11-13)18-19(15,16-6-2)17-7-3/h5,8-11,14H,1,6-7H2,2-4H3 |

InChI Key |

ILTYMSNHIDUYHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(C=C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate typically involves the reaction of 4-methylphenylpropenyl alcohol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

4-methylphenylpropenyl alcohol+diethyl phosphorochloridate→Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl phosphate derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that organophosphorus compounds like diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate may possess anticancer properties. Research suggests that modifications to the phosphate group can enhance the selectivity and efficacy of these compounds against cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of investigation .

Pharmacological Studies

The compound has been evaluated for its pharmacological effects, particularly its potential as an inhibitor of lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This enzyme's inhibition could provide insights into managing drug toxicity and enhancing therapeutic efficacy .

Agrochemical Applications

Pesticide Development

this compound is being explored for its potential use in developing novel pesticides. Its structure allows it to interact effectively with biological targets in pests, leading to increased efficacy compared to traditional pesticides. The compound's environmental persistence and degradation pathways are also being studied to assess its safety and regulatory compliance .

Herbicide Formulations

In addition to insecticides, this compound has shown promise in herbicide formulations. By modifying its chemical structure, researchers aim to enhance its selectivity towards specific weed species while minimizing effects on crops. Field trials are ongoing to evaluate its effectiveness under various agricultural conditions .

Environmental Impact Studies

Research into the environmental impact of this compound is crucial for understanding its long-term effects post-application. Studies have focused on its degradation products and their potential toxicity to non-target organisms, including aquatic life and beneficial insects. Understanding these dynamics is essential for regulatory assessments and environmental safety .

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) Allylic Phosphate Esters with Aromatic Substituents

Compound 1e : (Z)-[4-({N-[3-(2-Fluorophenyl)prop-2-yn-1-yl]-4-methylphenyl}sulfonamido)but-2-en-1-yl] diethyl phosphate

Compound 1b : (Z)-4-({N-[3-(4-Chlorophenyl)prop-2-yn-1-yl]-4-methylphenyl}sulfonamido)but-2-en-1-yl diethyl phosphate

Comparison with Target Compound :

- The target compound lacks sulfonamide and alkyne moieties, simplifying its electronic profile.

b) Chlorfenvinphos (CAS 470-90-6)

- Structure : O,O-Diethyl-O-1-(2',4'-dichlorophenyl)-2-chlorovinyl phosphate.

- Function: Organophosphate insecticide with dichlorophenyl and chlorovinyl groups.

- Key Differences : Chlorfenvinphos contains multiple chlorine atoms, increasing electrophilicity and toxicity. Its vinyl chloride group contrasts with the propenyl chain in the target compound, altering degradation pathways .

Physicochemical Properties

*Purification methods for allylic phosphates typically involve gradient elution with ethyl acetate and petroleum ether .

Biological Activity

Diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, drawing on diverse sources and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylphenylacrylic acid derivatives with diethyl phosphate. The synthetic pathway can be optimized for yield and purity through various methods such as:

- Refluxing with Catalysts : Utilizing p-toluenesulfonic acid as a catalyst in a reflux setup to enhance reaction efficiency.

- Use of Grignard Reagents : Employing Grignard reagents to introduce alkyl groups, which can modify the biological activity of the final product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to anticancer effects. For instance, it may inhibit enzymes in the mevalonate pathway, crucial for cell proliferation .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often compared to established antibiotics, suggesting a potential role in treating bacterial infections .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study involving breast cancer cells showed a significant reduction in cell viability upon treatment with this compound .

- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations comparable to those of standard antibiotics .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. How can researchers optimize the synthesis of diethyl 1-(4-methylphenyl)prop-2-en-1-yl phosphate to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For analogous phosphate esters, oxidative cross-coupling using LiI/TBHP systems has been effective in forming P–O bonds with high regioselectivity . Key steps include:

- Catalyst selection : LiI promotes nucleophilic substitution, while TBHP acts as an oxidizing agent.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

- Yield tracking : Monitor by TLC and confirm purity via P NMR to detect unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Multinuclear NMR and high-resolution mass spectrometry (HRMS) are indispensable:

- H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and vinyl protons (δ 5.8–6.3 ppm).

- P NMR : A singlet near δ 0–2 ppm confirms the phosphate ester group .

- HRMS : Use ESI-HRMS to validate molecular weight (e.g., [M+H] or [M+Na] peaks) with <5 ppm error . For structural ambiguity, compare with crystallographic data (see Advanced Questions ).

Q. How should researchers handle solubility challenges during experimental design?

Methodological Answer: Solubility in phosphate esters varies with substituents. For diethyl derivatives:

- Polar solvents : Methanol, acetonitrile, or DMSO dissolve most phosphate esters.

- Hydrophobic moieties : The 4-methylphenyl group may require toluene or dichloromethane.

- Precipitation control : Adjust solvent polarity during crystallization to avoid amorphous solids .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., hydrogen bonding) or crystallographic disorder:

- Hydrogen bonding analysis : Use graph set notation (e.g., Etter’s rules) to classify interactions influencing molecular conformation in the solid state .

- Software validation : Refine X-ray data with SHELXL (for anisotropic displacement parameters) and cross-validate with WinGX/ORTEP for thermal ellipsoid visualization . Example: A P NMR signal shift may indicate protonation in solution, absent in the crystal structure due to lattice stabilization .

Q. What strategies mitigate racemization during stereoselective synthesis of chiral derivatives?

Methodological Answer: Racemization in phosphate esters often occurs via nucleophilic attack at phosphorus. Mitigation strategies include:

- Steric hindrance : Introduce bulky groups (e.g., binaphthyl) to shield the phosphorus center .

- Low-temperature reactions : Perform coupling steps below –20°C to slow inversion pathways.

- Chiral auxiliaries : Use enantiopure phenols or alcohols to direct stereochemistry during phosphorylation .

Q. How can computational modeling predict intermolecular interactions in crystals of this compound?

Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD):

- QM : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bonding motifs.

- MD : Simulate crystal packing with force fields (e.g., AMBER) to assess van der Waals and electrostatic contributions. Cross-reference with experimental data (e.g., IR carbonyl stretches at 1700–1750 cm) to validate hydrogen-bond strengths .

Safety and Compliance

Q. What safety protocols are essential for handling diethyl phosphate derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .

- Waste disposal : Segregate halogenated waste (if 4-methylphenyl is halogenated) and neutralize acidic byproducts before disposal .

- Emergency measures : For spills, use inert adsorbents (vermiculite) and avoid water to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.